![molecular formula C15H12N4 B5438681 2-(1H-benzimidazol-2-yl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile](/img/structure/B5438681.png)
2-(1H-benzimidazol-2-yl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile
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Overview
Description
2-(1H-benzimidazol-2-yl)-3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BMA, and it is a heterocyclic compound that contains both benzimidazole and pyrrole rings. BMA has been synthesized using various methods, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of BMA is not fully understood, but it is believed to involve the formation of a complex between BMA and the target metal ion. This complex formation results in a change in the fluorescence properties of BMA, which can be used to detect and quantify the target metal ion.
Biochemical and Physiological Effects:
BMA has been shown to have minimal toxicity and low cytotoxicity, making it a promising candidate for various applications in biological systems. BMA has been shown to have antioxidant properties and can scavenge free radicals, which can lead to various diseases such as cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BMA in lab experiments is its high selectivity and sensitivity for metal ions. BMA can be used to detect and quantify metal ions in biological samples with high accuracy and precision. However, one of the limitations of using BMA is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are numerous future directions for the research and development of BMA. One potential direction is the development of new synthetic methods for BMA that can improve its solubility and stability in aqueous solutions. Another potential direction is the exploration of new applications for BMA, such as its use in the detection and quantification of other biomolecules or as a therapeutic agent for various diseases. Overall, BMA has significant potential for various applications in scientific research, and further studies are needed to fully understand its properties and potential uses.
Synthesis Methods
BMA can be synthesized using various methods, including the reaction between 2-aminobenzimidazole and 3-(1-methyl-1H-pyrrol-2-yl)acrylonitrile in the presence of a catalyst. This reaction results in the formation of BMA as a yellow solid, which can be purified using various techniques such as recrystallization or chromatography.
Scientific Research Applications
BMA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BMA is its use as a fluorescent probe for the detection of metal ions. BMA has been shown to selectively bind to metal ions such as copper, zinc, and iron, and its fluorescence properties can be used to detect and quantify these metal ions in biological samples.
properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-19-8-4-5-12(19)9-11(10-16)15-17-13-6-2-3-7-14(13)18-15/h2-9H,1H3,(H,17,18)/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLREHOYROHQEF-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C(/C#N)\C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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